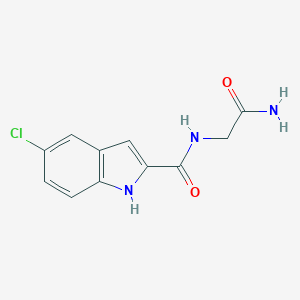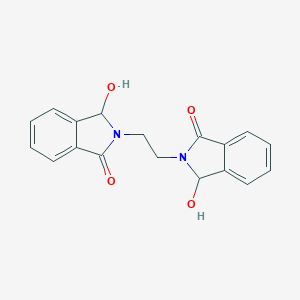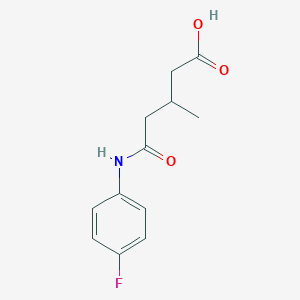![molecular formula C19H16N2O4S B276997 N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMI-1 is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of Sp1 activity. Sp1 is a transcription factor that binds to specific DNA sequences and activates the transcription of target genes. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide binds to a specific region of Sp1 and prevents it from binding to DNA, thereby inhibiting its activity. This mechanism of action has been extensively studied and has been shown to be highly specific for Sp1.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit Sp1 activity. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for Sp1. This makes it a valuable tool for studying the effects of gene expression on cellular processes. However, one limitation of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its relatively low potency, which may limit its use in certain applications. Additionally, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a relatively short half-life in vivo, which may limit its use in animal studies.
Direcciones Futuras
There are many potential future directions for research on N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more potent analogs of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide that can be used in a wider range of applications. Additionally, there is interest in using N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression in specific cell types or tissues. Finally, there is interest in exploring the potential therapeutic applications of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 4-hydroxy-2-methylbenzaldehyde with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with a sulfonamide derivative to yield N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of a protein called Sp1, which is involved in the transcription of many genes. By inhibiting Sp1, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be used to study the effects of gene expression on a variety of cellular processes.
Propiedades
Fórmula molecular |
C19H16N2O4S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H16N2O4S/c1-11-10-12(22)6-7-15(11)20-26(24,25)17-9-8-16-18-13(17)4-3-5-14(18)19(23)21(16)2/h3-10,20,22H,1-2H3 |
Clave InChI |
SZTOKLONSBMGGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canónico |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)
